molecular formula C13H13NO3 B15320285 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid

2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid

Cat. No.: B15320285
M. Wt: 231.25 g/mol
InChI Key: WTPXHLPRZOYVAU-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the reaction of naphthalene-2-carboxaldehyde with an appropriate amine and a hydroxylating agent under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid can be used to study enzyme interactions and metabolic pathways. Its presence in biological systems can provide insights into biochemical processes.

Medicine: This compound has potential medicinal applications, including its use as a precursor for drug development. Its biological activity can be explored for therapeutic purposes, such as in the treatment of diseases.

Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A plant hormone with similar structural features.

  • Naphthalene-2-carboxaldehyde: A related compound used in organic synthesis.

  • 2-Naphthalene sulfonic acid: Another compound containing a naphthalene moiety.

Uniqueness: 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid stands out due to its combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-amino-3-hydroxy-3-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C13H13NO3/c14-11(13(16)17)12(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12,15H,14H2,(H,16,17)

InChI Key

WTPXHLPRZOYVAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)N)O

Origin of Product

United States

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